3-[[2-(3-Carboxyanilino)pyrimidin-4-yl]amino]benzoic acid
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Overview
Description
3-[[2-(3-Carboxyanilino)pyrimidin-4-yl]amino]benzoic acid is a complex organic compound that features both an aniline and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3-Carboxyanilino)pyrimidin-4-yl]amino]benzoic acid typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Aniline Introduction: The aniline group is introduced through a nucleophilic aromatic substitution reaction, where an appropriate aniline derivative reacts with the pyrimidine core.
Carboxylation: The final step involves the carboxylation of the aniline derivative to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(3-Carboxyanilino)pyrimidin-4-yl]amino]benzoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinonoid structures, which may have different electronic properties.
Reduction: Reduction reactions can convert the nitro groups to amines, altering the compound’s reactivity and solubility.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[[2-(3-Carboxyanilino)pyrimidin-4-yl]amino]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[[2-(3-Carboxyanilino)pyrimidin-4-yl]amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: This compound shares a similar pyrimidine and benzoic acid structure but differs in the substitution pattern.
3-(Pyrimidin-2-ylamino)benzoic acid: Similar in structure but lacks the carboxyanilino group, leading to different chemical and biological properties.
Uniqueness
3-[[2-(3-Carboxyanilino)pyrimidin-4-yl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds and materials based on its structure.
Properties
IUPAC Name |
3-[[2-(3-carboxyanilino)pyrimidin-4-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16(24)11-3-1-5-13(9-11)20-15-7-8-19-18(22-15)21-14-6-2-4-12(10-14)17(25)26/h1-10H,(H,23,24)(H,25,26)(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWHTJMFMSLAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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